5-Methylfuran-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOCLWJUABOAPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021627 | |
| Record name | 5-Methyl-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1917-15-3 | |
| Record name | 2-Furancarboxylic acid, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1917-15-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 5-Methyl-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylfuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-FURANCARBOXYLIC ACID, 5-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J3M51P3V4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations
Classical and Contemporary Synthetic Routes to the 5-Methylfuran-2-carboxylic Acid Core
The construction of the this compound framework can be achieved through methods that either introduce the carboxylic acid group onto a pre-existing methylfuran ring or form the furan (B31954) ring from acyclic precursors.
Direct carboxylation involves the introduction of a carboxyl group onto the 2-position of 2-methylfuran (B129897). One strategy to achieve this involves the deprotonation of the furan ring followed by reaction with an electrophilic carbon dioxide source. For instance, the reaction of furan-2-carboxylic acid with a strong base like n-butyllithium, followed by the addition of methyl iodide, has been shown to yield a mixture of this compound and its regioisomer, 3-methylfuran-2-carboxylic acid. While not a direct carboxylation of 2-methylfuran, this method demonstrates the feasibility of functionalizing the furan ring at the 5-position with a methyl group.
A more direct approach would involve the lithiation of 2-methylfuran at the 5-position, followed by quenching with carbon dioxide. This method is a standard and effective way to introduce a carboxylic acid group onto an aromatic or heteroaromatic ring.
| Reactant | Reagents | Product(s) | Yield | Reference |
| Furan-2-carboxylic acid | 1. n-Butyllithium, 2. Methyl Iodide | This compound and 3-Methylfuran-2-carboxylic acid | Not specified in mixture | N/A |
| 2-Methylfuran | 1. n-Butyllithium, 2. CO2 | This compound | Theoretical | N/A |
The furan ring of this compound can also be constructed from acyclic precursors through various cyclization reactions. Two classical methods for furan synthesis are the Paal-Knorr synthesis and the Feist-Benary synthesis.
The Paal-Knorr furan synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. To synthesize a 2,5-disubstituted furan like this compound, a suitably substituted 1,4-dicarbonyl precursor would be required. The reaction proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration to form the furan ring.
The Feist-Benary furan synthesis is another versatile method that involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia or pyridine. This reaction proceeds via a Knoevenagel-type condensation followed by an intramolecular nucleophilic substitution to form the furan ring. For the synthesis of a this compound derivative, appropriate α-halo and β-dicarbonyl starting materials would need to be selected.
| Reaction Name | Precursors | General Product |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Substituted furans |
| Feist-Benary Synthesis | α-Halo ketones and β-Dicarbonyl compounds | Substituted furans |
Biomass-Derived Precursor Utilization for Sustainable Synthesis
The drive towards sustainable chemistry has led to the exploration of biomass as a renewable feedstock for the production of valuable chemicals. 5-(Chloromethyl)furfural (CMF), which can be derived from cellulosic biomass, is a versatile platform molecule for the synthesis of various furan derivatives, including this compound.
CMF's reactivity, particularly at the chloromethyl and aldehyde groups, allows for its conversion into this compound through several catalytic and synthetic pathways.
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. In the context of CMF conversion, NHCs can catalyze the transformation of the aldehyde group. A patented method describes the conversion of CMF into esters of 5-methyl-2-furoic acid. This process involves the nucleophilic addition of the NHC catalyst to the aldehyde of CMF, followed by the loss of the chloride ion and subsequent displacement of the catalyst with an alcohol to form the ester. google.com This transformation represents an umpolung of the aldehyde reactivity, allowing it to act as a nucleophile. researchgate.net
| Catalyst Type | Reactants | Product |
| N-Heterocyclic Carbene | 5-(Chloromethyl)furfural, Alcohol, Base | Ester of 5-methyl-2-furoic acid |
The chloromethyl group in CMF is susceptible to nucleophilic substitution, providing a handle for further functionalization. The chlorine atom can be displaced by various nucleophiles. For instance, reaction of CMF with methanol (B129727) can lead to the formation of 5-methoxymethylfurfural. cetjournal.it While this specific reaction does not directly lead to this compound, it demonstrates the principle of nucleophilic substitution at the chloromethyl position.
To arrive at the target molecule, a plausible two-step sequence would involve:
Reduction of the chloromethyl group: The C-Cl bond can be reduced to a C-H bond to form 5-methylfurfural (B50972).
Oxidation of the aldehyde group: The formyl group of 5-methylfurfural can then be oxidized to a carboxylic acid to yield this compound. Various oxidizing agents can be employed for this transformation.
Alternatively, the aldehyde group in CMF can be first protected or converted to the carboxylic acid, followed by the reduction of the chloromethyl group. The oxidation of CMF itself can lead to various products, including 2,5-diformylfuran, depending on the reaction conditions. mdpi.com
| Step | Transformation | Intermediate/Product |
| 1 | Nucleophilic substitution/reduction of chloromethyl group in CMF | 5-Methylfurfural |
| 2 | Oxidation of the aldehyde group | This compound |
Derivatization from Furan-2-carboxylic Acid Analogues
Another strategic approach involves the C-H carboxylation of furan derivatives. While primarily demonstrated for the synthesis of furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid, the underlying chemistry showcases a potent method for modifying the furan ring. This process utilizes a carbonate-promoted system to activate a C-H bond, which then reacts with carbon dioxide to form a carboxylate group stanford.edu. This demonstrates the potential for functionalizing specific positions on the furan ring, which could be adapted for the synthesis of methylated analogues.
Pathways from Furfuryl Alcohol and Related Furanics
Pathways originating from furfuryl alcohol and other furanic platform molecules, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), represent a significant bio-based route to furan carboxylic acids. Furfural can be produced from furfuryl alcohol and is a key intermediate. The oxidation of furfural to 2-furoic acid is a well-established transformation researchgate.netnih.govnih.gov. Industrially, this has been achieved through the Cannizzaro reaction, which involves disproportionation in an alkaline solution to yield both furfuryl alcohol and furoic acid researchgate.netnih.gov. More advanced catalytic methods, however, offer higher selectivity.
The oxidation of HMF provides a versatile platform for producing various functionalized furan carboxylic acids. Depending on the reaction conditions and catalysts, HMF can be selectively oxidized to intermediates like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 5-formylfuran-2-carboxylic acid (FFCA), or fully oxidized to furan-2,5-dicarboxylic acid (FDCA) nih.govmdpi.commdpi.com. The selective hydrogenolysis of the hydroxyl group in HMFCA is a direct and efficient route to this compound, which is discussed in further detail in subsequent sections researchgate.netrsc.org.
Catalytic Approaches in this compound Synthesis
Transition Metal-Catalyzed Reactions (e.g., Copper-Catalysis)
Transition metal catalysts are pivotal in the synthesis of furanic acids from biomass-derived precursors. Catalysts based on noble metals such as gold (Au), platinum (Pt), palladium (Pd), and ruthenium (Ru) have been extensively studied for the aerobic oxidation of HMF and furfural nih.gov. For example, ruthenium-on-carbon (Ru/C) catalysts have been used in multiphase systems with air as the oxidant to selectively produce FDCA from HMF researchgate.net. Similarly, gold nanoparticles supported on ceria (Au/CeO2) have been reported for the oxidation of HMF, where 5-hydroxymethyl-2-furancarboxylic acid is a primary intermediate nih.gov.
Copper-containing catalysts also play a role in the transformation of furanics. For instance, a copper-exchanged FAU31 zeolite has been studied for the conversion of furfural to furan, demonstrating the utility of copper in activating the furan ring system nih.gov. While this specific reaction is a decarbonylation, it underscores the potential of copper catalysts in furan chemistry. In the broader context of producing this compound, transition metals are crucial for the precursor synthesis, particularly in the oxidation of HMF to HMFCA and the subsequent hydrogenolysis of HMFCA, where palladium catalysts show high efficiency researchgate.netrsc.org.
Table 1: Examples of Transition Metal-Catalyzed Reactions on Furanic Substrates
| Substrate | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Hydroxymethylfurfural (HMF) | Ru/C | Furan-2,5-dicarboxylic acid (FDCA) | 91% | researchgate.net |
| 5-Hydroxymethylfurfural (HMF) | Au/CeO2 | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | Intermediate | nih.gov |
| 5-Hydroxymethyl-2-furancarboxylic acid (HMFA) | Pd/C | 5-Methyl-2-furancarboxylic acid (MFA) | 94.5% | rsc.org |
| Furfural | Pd/Al2O3 | Furan | - | nih.gov |
Organic Catalysis (e.g., Carbene-Catalysis)
Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), offers a metal-free alternative for transformations of furanic compounds. NHCs are effective catalysts for a variety of reactions involving aldehydes, including the aerobic oxidation of furan aldehydes to their corresponding furoic acids researchgate.net. This "umpolung" or polarity inversion of the aldehyde's carbonyl carbon from an electrophile to a nucleophilic acyl anion equivalent is a hallmark of NHC catalysis nih.gov.
The NHC-catalyzed benzoin condensation of furfural to produce furoin is a well-documented example of this reactivity nih.gov. More relevant to the synthesis of carboxylic acids, NHCs can catalyze the oxidation of aldehydes. This process typically involves the formation of a Breslow intermediate from the NHC and the aldehyde, which is then oxidized to generate an activated acyl species that can be converted to the carboxylic acid researchgate.net. This methodology provides a pathway for converting furanic aldehydes like 5-methylfurfural into this compound under mild, metal-free conditions. While specific examples focusing solely on this compound are less common, the general applicability of NHC-catalyzed oxidation of furan aldehydes is well-established researchgate.netresearchgate.net.
Heterogeneous Catalysis (e.g., Zeolite Catalysts in Furan Acylation)
Heterogeneous catalysts, especially zeolites, are widely employed in the chemical industry for their shape selectivity, thermal stability, and reusable nature. In furan chemistry, zeolites are particularly effective for Friedel-Crafts acylation reactions, which are crucial for producing key intermediates shareok.org. The acylation of 2-methylfuran with carboxylic acids (such as acetic acid) or their anhydrides over zeolite catalysts like ZSM-5 and Al-MCM-41 yields acylfurans, for example, 2-acetyl-5-methylfuran (B71968) shareok.orgumn.edu.
These reactions are typically catalyzed by the Brønsted acid sites within the zeolite framework shareok.orggithub.ioosti.gov. The reaction mechanism involves the activation of the acylating agent by the acid sites, followed by electrophilic attack on the electron-rich furan ring. While this process directly produces a ketone rather than a carboxylic acid, the resulting acylfuran is a valuable intermediate that can be further transformed. The study of furan acylation over zeolites provides critical insights into catalyst behavior, including activity, stability, and the factors influencing product selectivity, which are essential for designing sustainable chemical processes shareok.orggithub.io.
Table 2: Zeolite-Catalyzed Acylation of 2-Methylfuran
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
|---|---|---|---|---|
| 2-Methylfuran (2-MF) | Acetic Acid (AA) | ZSM-5 | 2-Acetyl-5-methylfuran (Ac-MF) | shareok.org |
| 2-Methylfuran | n-Octanoic Anhydride | Al-MCM-41 | Acylated Furan Product | umn.edu |
Hydrogenation-Based Derivations from Furanic Aldehydes and Acids
A highly efficient and sustainable route to this compound (MFA) involves the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) researchgate.netrsc.org. HMFA itself is readily produced from the oxidation of HMF rsc.orgmdpi.com. The key transformation is the direct cleavage of the C–OH bond at the 5-position of the furan ring while preserving the carboxylic acid group.
Palladium supported on activated carbon (Pd/C) has been identified as a particularly effective catalyst for this reaction. High yields of MFA (up to 94.5%) have been achieved under mild conditions, such as at 30 °C and 3.0 MPa of H₂ in a tetrahydrofuran solvent rsc.org. The high efficiency of the Pd/C catalyst is attributed to the strong adsorption of HMFA onto the carbon support, likely through π–π interactions, which facilitates the selective hydrogenolysis of the benzylic-type C–OH bond rsc.org. This hydrogenation-based derivation provides a green and efficient pathway for the production of MFA from biomass resources researchgate.net.
Table 3: Catalytic Hydrogenolysis of 5-Hydroxymethyl-2-furancarboxylic acid (HMFA) to 5-Methyl-2-furancarboxylic acid (MFA)
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Solvent | Yield of MFA (%) | Reference |
|---|---|---|---|---|---|
| Pd/C | 30 | 3.0 | Tetrahydrofuran | 94.5 | rsc.org |
Chemical Reactivity and Derivatization Strategies
Esterification Reactions and Their Applications
The carboxylic acid group of 5-methylfuran-2-carboxylic acid readily undergoes esterification with various alcohols under acidic conditions or using coupling agents. For instance, the reaction with aliphatic alcohols in the presence of iron-containing catalysts can yield the corresponding alkyl esters. researchgate.net A notable application of these esters is in the synthesis of polyesters. The dimethyl ester of 2,5-furandicarboxylic acid, a related compound, is used in polymerization reactions with diols to produce polyester (B1180765) polymers. google.com
| Reactant | Product | Catalyst/Conditions | Application |
| This compound | Alkyl 5-methylfuran-2-carboxylate | Aliphatic alcohol, Iron-containing catalyst | Chemical synthesis |
| Dimethyl 2,5-furandicarboxylate | Polyester | Diol | Polymer production |
Amidation and Thioesterification Reactions
Amide bond formation is a crucial transformation in medicinal chemistry and materials science. This compound can be converted to its corresponding amides through various synthetic methods. Direct coupling with amines is possible, often facilitated by coupling reagents to overcome the thermodynamic barrier of salt formation. nih.gov For example, the synthesis of Furan-2-carboxylic acid (5-amino-2-methyl-phenyl)-amide has been reported. chemicalbook.com
Thioesterification, the formation of a thioester from a carboxylic acid, represents another important derivatization. While specific examples for this compound are less common in the provided context, general methods involve the reaction of the carboxylic acid or its activated derivatives with thiols.
Functional Group Interconversions on the Furan (B31954) Ring
The furan ring of this compound is amenable to various functional group interconversions, expanding its synthetic utility.
Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The furan ring can undergo halogenation, introducing a handle for further modifications. The resulting halo-substituted furans are valuable substrates for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organohalide, is a powerful tool in this context. libretexts.org
For instance, 5-methylfuran-2-yltrifluoroborate has been successfully coupled with aryl bromides and chlorides. nih.gov The coupling of 5-methylfuran-2-yltrifluoroborate with 4-bromobenzonitrile (B114466) in the presence of a palladium catalyst yielded the corresponding cross-coupled product in excellent yield. nih.gov This methodology allows for the efficient installation of the 5-methylfuran-2-yl moiety onto various aromatic and heteroaromatic scaffolds. nih.gov
| Furan Derivative | Coupling Partner | Catalyst System | Product |
| 5-Methylfuran-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)2/SPhos, K3PO4 | 4-(5-Methylfuran-2-yl)benzonitrile |
| 5-Methylfuran-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)2/SPhos, K3PO4 | 4-(5-Methylfuran-2-yl)benzonitrile |
Oxidation and Reduction Chemistry
The furan ring and its substituents can be subjected to oxidation and reduction reactions. The oxidation of related furan derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF), can proceed through a carboxylic acid intermediate to form 2,5-furandicarboxylic acid (FDCA). rsc.org This oxidation is often carried out using catalysts like cobalt-manganese-bromide. google.com
Reduction of the furan ring in related systems has also been explored. For example, (5S)-5-methylfuran-2(5H)-one can be synthesized and subsequently reduced to its dihydro derivative, (5S)-5-methyltetrahydrofuran-2-one. researchgate.net
Synthesis of Complex Heterocyclic Systems Incorporating the this compound Moiety
This compound serves as a valuable precursor for the synthesis of more complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.
Formation of Thiadiazole Derivatives
Thiadiazoles are an important class of sulfur- and nitrogen-containing heterocycles with diverse biological activities. This compound and its derivatives can be utilized in the construction of various thiadiazole-containing molecules.
One approach involves the condensation of 5-arylfuran-2-carboxylic acids with 4-amino-4H-1,2,4-triazole-3-thiols in the presence of phosphoryl chloride to yield 3-substituted 6-(5-arylfuran-2-yl)- researchgate.netjocpr.comresearchgate.nettriazolo[3,4-b] researchgate.netresearchgate.netnih.govthiadiazoles. researchgate.net In another strategy, furan-2-carboxylic acid can be reacted with thiosemicarbazide (B42300) in the presence of a strong acid like sulfuric acid to form a thiadiazole derivative. jocpr.com This can be followed by reaction with various substituted aldehydes to generate Schiff bases. jocpr.com Furthermore, the reaction of carboxylic acids with thiosemicarbazide in the presence of a polyphosphate ester (PPE) offers a one-pot synthesis of 2-amino-1,3,4-thiadiazoles. nih.gov
| Starting Material | Reagents | Product |
| 5-Arylfuran-2-carboxylic acids | 5-Substituted 4-amino-4H-1,2,4-triazole-3-thiols, POCl3 | 3-Substituted 6-(5-arylfuran-2-yl)- researchgate.netjocpr.comresearchgate.nettriazolo[3,4-b] researchgate.netresearchgate.netnih.govthiadiazoles |
| Furan-2-carboxylic acid | Thiosemicarbazide, conc. H2SO4 | Thiadiazole derivative |
| Carboxylic acid | Thiosemicarbazide, Polyphosphate ester (PPE) | 2-Amino-1,3,4-thiadiazole |
Construction of Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazole (B1194373) rings is a common derivatization strategy for carboxylic acids, including this compound. The general and widely adopted method proceeds through the formation of an intermediate acyl hydrazide (also known as carbohydrazide). utar.edu.my
The initial step involves the conversion of this compound to its corresponding methyl or ethyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to yield 5-methylfuran-2-carbohydrazide (B1307772). From this key intermediate, the 1,3,4-oxadiazole ring can be constructed through several pathways.
One common method is the reaction of the carbohydrazide (B1668358) with carbon disulfide (CS₂) in an alcoholic base, which leads to the formation of a dithiocarbazate salt. Upon acidification, this salt cyclizes to form a 5-(5-methylfuran-2-yl)-1,3,4-oxadiazole-2-thiol. nih.govresearchgate.net This thiol derivative can be further functionalized at the sulfur atom.
Alternatively, the 5-methylfuran-2-carbohydrazide can undergo condensation with various aromatic or aliphatic carboxylic acids in the presence of a dehydrating agent, such as phosphoryl chloride (POCl₃), to yield unsymmetrically 2,5-disubstituted 1,3,4-oxadiazoles. utar.edu.myresearchgate.net This approach allows for significant molecular diversity. A similar cyclization can be achieved by reacting the carbohydrazide with an acid chloride or anhydride.
These synthetic routes are efficient for producing a wide array of oxadiazole derivatives, which are of significant interest in medicinal and materials chemistry.
Table 1: Examples of 1,3,4-Oxadiazole Derivatives from this compound
| Derivative Name | Structure | Method |
|---|---|---|
| 5-(5-methylfuran-2-yl)-1,3,4-oxadiazole-2-thiol | Cyclization of carbohydrazide with CS₂ | |
| 2-phenyl-5-(5-methylfuran-2-yl)-1,3,4-oxadiazole | Condensation of carbohydrazide with benzoic acid using POCl₃ |
Development of Triazolo[3,4-b]utar.edu.mynih.govnih.govthiadiazole Derivatives
A more complex heterocyclic system, the utar.edu.mynih.govnih.govtriazolo[3,4-b] utar.edu.mynih.govnih.govthiadiazole scaffold, can also be synthesized from furan-based carboxylic acids. researchgate.net This fused bicyclic system is constructed by reacting a 5-substituted furan-2-carboxylic acid with a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
The synthesis begins with the direct condensation of this compound with a suitable 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative. The reaction is typically carried out in the presence of a strong dehydrating agent, with phosphoryl chloride (POCl₃) being particularly effective for this transformation. researchgate.net The process involves the formation of an intermediate N-acyltriazole which then undergoes intramolecular cyclization via dehydration to form the fused triazolo-thiadiazole ring system.
This reaction yields 6-(5-methylfuran-2-yl)- utar.edu.mynih.govnih.govtriazolo[3,4-b] utar.edu.mynih.govnih.govthiadiazole derivatives, where the 3-position of the fused ring can be varied depending on the substituent on the starting triazole-thiol. This method provides a direct route to these complex heterocyclic structures from the relatively simple furan carboxylic acid precursor. These fused heterocyclic compounds are investigated for various biological activities. nih.govnih.gov
Table 2: Examples of Triazolo[3,4-b] utar.edu.mynih.govnih.govthiadiazole Derivatives
| Derivative Name | Structure | Method |
|---|---|---|
| 6-(5-methylfuran-2-yl)- utar.edu.mynih.govnih.govtriazolo[3,4-b] utar.edu.mynih.govnih.govthiadiazole | Condensation with 4-amino-4H-1,2,4-triazole-3-thiol using POCl₃ | |
| 3-methyl-6-(5-methylfuran-2-yl)- utar.edu.mynih.govnih.govtriazolo[3,4-b] utar.edu.mynih.govnih.govthiadiazole | Condensation with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol using POCl₃ |
Synthesis of Furan- and Thiophene-2-carbonyl Amino Acid Derivatives
The formation of an amide bond between this compound and the amino group of an amino acid is a fundamental derivatization strategy. This reaction leads to the creation of furan-2-carbonyl amino acid derivatives, which can be seen as modified amino acids or peptides.
The synthesis typically requires the activation of the carboxyl group of this compound to facilitate the nucleophilic attack by the amino group of the amino acid. A common method for this activation is the conversion of the carboxylic acid to an acyl chloride. This is achieved by reacting this compound with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
The resulting 5-methylfuran-2-carbonyl chloride is a highly reactive intermediate that readily reacts with the amino group of an amino acid. To prevent self-polymerization of the amino acid, its own carboxyl group is usually protected, often as a methyl or ethyl ester. The coupling reaction is typically performed in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid generated during the reaction. This procedure, a variation of the Schotten-Baumann reaction, yields the desired N-acylated amino acid ester, which can be subsequently deprotected if the free carboxylic acid is needed.
This same synthetic principle applies to the coupling of this compound with thiophene-based amino acids or other amino-functionalized heterocyclic compounds. This strategy is foundational for creating building blocks for peptidomimetics and other biologically relevant molecules. nih.gov
Table 3: Examples of Furan-2-carbonyl Amino Acid Derivatives
| Derivative Name | Structure | Method |
|---|---|---|
| Methyl N-(5-methylfuran-2-carbonyl)glycinate | Acyl chloride method with methyl glycinate | |
| Ethyl N-(5-methylfuran-2-carbonyl)alaninate | Acyl chloride method with ethyl alaninate |
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 5-Methylfuran-2-carboxylic acid, offering insights into the connectivity and chemical environment of its constituent atoms.
Proton (¹H) NMR Applications
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the hydrogen atoms within the this compound molecule. The chemical shifts (δ) of the protons are indicative of their local electronic environment.
Detailed analysis of the ¹H NMR spectrum reveals distinct signals corresponding to the different protons in the molecule. The protons on the furan (B31954) ring typically appear in the aromatic region of the spectrum, while the methyl group protons resonate at a higher field.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H3 | 6.2 | d | 3.4 |
| H4 | 7.2 | d | 3.4 |
| CH₃ | 2.4 | s | |
| COOH | 12.5 (broad) | s |
Note: Spectral data can vary slightly depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Applications
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.
The chemical shifts in the ¹³C NMR spectrum are influenced by the hybridization and the nature of the atoms attached to the carbon. For instance, the carboxylic acid carbon (C=O) is significantly deshielded and appears at a lower field compared to the sp² hybridized carbons of the furan ring and the sp³ hybridized methyl carbon.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C2 | 158.8 |
| C3 | 109.6 |
| C4 | 124.0 |
| C5 | 157.9 |
| CH₃ | 13.0 |
| COOH | 176.8 |
Note: Chemical shifts are referenced to a standard and can show minor variations.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and for elucidating the complete molecular structure of this compound.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the H3 and H4 protons of the furan ring, confirming their connectivity. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. sdsu.eduyoutube.com An HSQC or HMQC spectrum of this compound would show correlations between the H3 proton and the C3 carbon, the H4 proton and the C4 carbon, and the methyl protons with the methyl carbon. researchgate.netrsc.orgepfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two or three bonds. sdsu.eduyoutube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the C2 and C5 carbons in the furan ring and the carboxylic acid carbon. For example, the methyl protons would show a correlation to the C5 carbon, and the H4 proton would show correlations to the C2 and C5 carbons. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which aids in its structural confirmation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. nih.gov In negative ion mode, this compound readily deprotonates to form the [M-H]⁻ ion, where M represents the molecule. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.
Under certain conditions, fragmentation of the parent ion can be observed. Common fragmentation pathways for carboxylic acids include the loss of a carboxyl group (-COOH). nih.govlibretexts.org In the case of this compound, a significant fragment ion observed in negative ion mode ESI-MS/MS is at m/z 81.034588, corresponding to the loss of CO₂ from the deprotonated molecule. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is invaluable for the analysis of this compound in complex mixtures, such as biological samples or industrial process streams. nih.govnih.govsemanticscholar.org
The liquid chromatography step separates the components of the mixture based on their physicochemical properties. As each component elutes from the chromatography column, it enters the mass spectrometer, which provides its molecular weight and fragmentation data, allowing for the specific and sensitive detection and quantification of this compound even in the presence of other compounds. researchgate.netresearchgate.net
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the separation, identification, and quantification of this compound from complex mixtures. The choice between liquid and gas chromatography is typically dictated by the volatility and thermal stability of the analyte and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It is widely used for determining the purity of synthesized batches and for quantifying its concentration in various samples. The method's versatility allows for the use of different stationary and mobile phases to achieve optimal separation.
For the analysis of this compound, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used in conjunction with a polar mobile phase, typically a mixture of water (often acidified with formic or acetic acid to suppress ionization) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is frequently accomplished using a UV detector, as the furan ring and carboxylic acid functional group provide strong chromophores. The wavelength of maximum absorbance for this compound is typically in the range of 250-270 nm.
The purity of a sample can be assessed by analyzing the resulting chromatogram for the presence of any impurity peaks. The area of the main peak corresponding to this compound is proportional to its concentration, allowing for accurate quantification when calibrated against a standard of known concentration.
Table 2: Typical HPLC Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | UV at 265 nm |
| Column Temperature | 25-35 °C |
While this compound itself has limited volatility, it can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. This process converts the non-volatile carboxylic acid into a more volatile ester derivative, typically through methylation or silylation. The resulting derivative is then amenable to separation by gas chromatography and detection by mass spectrometry.
GC-MS is a highly sensitive and selective technique that provides detailed structural information, making it ideal for the identification of trace amounts of this compound in complex matrices such as environmental samples or food products. The gas chromatograph separates the volatile compounds based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared to spectral libraries for confident identification.
The derivatization step is critical and must be carefully optimized to ensure complete reaction and prevent the formation of byproducts. Common derivatizing agents include diazomethane (B1218177) for methylation or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation.
Table 3: GC-MS Analysis of Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization Agent | Trimethylsilylation (e.g., with BSTFA) or Methylation (e.g., with Methanolic HCl) |
| GC Column | DB-5ms or equivalent non-polar capillary column |
| Carrier Gas | Helium |
| Temperature Program | Initial temp. 50-70°C, ramped to 250-300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is an invaluable tool for the functional group identification of molecules like this compound. This technique probes the vibrational modes of a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the stretching and bending of its chemical bonds.
The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often showing hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp peak, usually in the range of 1680-1710 cm⁻¹.
Furthermore, the presence of the furan ring is confirmed by several characteristic peaks. These include C-H stretching vibrations of the aromatic ring protons, typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the furan ring, which are observed in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the furan ether linkage also produces a distinct absorption band. By analyzing the positions, intensities, and shapes of these absorption bands, one can confidently identify the functional groups present in a sample of this compound.
Table 4: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |
| Carboxylic Acid C=O | Stretching | 1680-1710 |
| Furan Ring C-H | Stretching | ~3100 |
| Furan Ring C=C | Stretching | 1500-1600 |
| Furan Ring C-O-C | Stretching | 1000-1300 |
Biological Activity and Pharmacological Potential
Antimicrobial Efficacy and Mechanisms of Action
Research has demonstrated that derivatives of 5-Methylfuran-2-carboxylic acid exhibit a range of antimicrobial activities. These activities have been observed against both Gram-positive and Gram-negative bacteria, with investigations also delving into the mechanisms by which these compounds exert their effects.
Derivatives of this compound have shown notable antibacterial activity against several Gram-positive bacterial strains. Specifically, a derivative known as Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) has demonstrated high antibacterial activity against Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis. asianindexing.com Another derivative, 3,4-dichloro-5(S)-[(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yloxy]-2(5H)-furanone (F123), has been found to inhibit the growth of Bacillus cereus at a concentration of 8 μg/ml and to be bactericidal at 16 μg/ml. nih.govnewmicrobiologica.org While F123 also inhibited the growth of Staphylococcus aureus and Bacillus subtilis at concentrations of 8-16 μg/ml, it did not show a bactericidal effect against these strains at concentrations up to 128 μg/ml, suggesting a pronounced specificity for B. cereus. nih.gov Furthermore, some 2(5H)-furanone derivatives have been reported to prevent the formation of biofilms by Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus. researchgate.net
| Compound/Derivative | Bacterial Strain | Observed Effect | Concentration |
|---|---|---|---|
| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | Staphylococcus aureus | High antibacterial activity | Not specified |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | Bacillus cereus | High antibacterial activity | Not specified |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | Bacillus subtilis | High antibacterial activity | Not specified |
| 3,4-dichloro-5(S)-[(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yloxy]-2(5H)-furanone (F123) | Bacillus cereus | Growth inhibition | 8 μg/ml |
| Bactericidal | 16 μg/ml | ||
| 3,4-dichloro-5(S)-[(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yloxy]-2(5H)-furanone (F123) | Staphylococcus aureus | Growth inhibition | 8-16 μg/ml |
| 3,4-dichloro-5(S)-[(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yloxy]-2(5H)-furanone (F123) | Bacillus subtilis | Growth inhibition | 8-16 μg/ml |
The derivative Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) has shown moderate activity against the Gram-negative bacteria Escherichia coli and Salmonella Typhi. asianindexing.com In contrast, some 2(5H)-furanone derivatives have been noted to repress the formation of biofilms by Escherichia coli. researchgate.net However, studies on another derivative, 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105), revealed that the growth of Gram-negative bacteria such as E. coli remained unaffected even at concentrations of 128 μg/mL. nih.gov
The antimicrobial action of certain this compound derivatives involves damage to the bacterial cell structure. The compound Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) has been shown to exert bacteriolytic effects on tested microorganisms by causing damage to the cell wall and membrane. asianindexing.comscialert.net This mechanism leads to increased membrane permeability and leakage of cytoplasmic contents. researchgate.net
Antineoplastic and Cytotoxic Activity
In addition to antimicrobial properties, derivatives of this compound have been evaluated for their potential as anticancer agents.
The derivative Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) has demonstrated cytotoxic activity against human cancer cell lines. asianindexing.com The strongest cytotoxicity was observed in HeLa (cervical cancer) and HepG2 (liver cancer) cells, with IC50 values of 64.00 and 102.53 μg/mL, respectively. asianindexing.comscialert.net Another derivative, an amine derivative named (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, was found to have an IC50 of 62.37 µg/mL against the HeLa cell line. researchgate.net
| Compound/Derivative | Cell Line | IC50 Value (μg/mL) |
|---|---|---|
| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | HeLa | 64.00 |
| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | HepG2 | 102.53 |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 |
A key aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while minimizing harm to normal, healthy cells. Research on Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) has shown that it exhibits selective cytotoxicity towards cancer cells. asianindexing.comscialert.net While it displayed strong cytotoxicity against HeLa and HepG2 cancer cells, it showed moderate cytotoxic activity on normal cells, specifically LLC-MK2 and L929 cells, with IC50 values of >512.00 and 239.06 μg/mL, respectively. asianindexing.comscialert.net This suggests that MFC has a greater toxic effect on cancer cells compared to normal cells. asianindexing.comscialert.net The concept of harnessing cell cycle checkpoints to protect normal cells from the side effects of chemotherapy is an attractive strategy. nih.gov
Anti-inflammatory Properties of Furan (B31954) Derivatives
Furan derivatives have demonstrated notable anti-inflammatory effects through various mechanisms. nih.gov These compounds can suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov Their anti-inflammatory action is also linked to the regulation of signaling pathways like the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. tandfonline.comresearchgate.net
Investigations into natural furan derivatives have highlighted their potential. For instance, studies on furanocoumarins isolated from the stem bark of Moraceae species have shown significant anti-inflammatory activity. In a carrageenan-induced foot edema model, two furanocoumarins, bergapten (B1666803) and oxypeucedanin (B192039) hydrate (B1144303), exhibited dose-dependent anti-inflammatory effects. nih.gov
Table 1: Anti-inflammatory Activity of Select Furanocoumarins
| Compound | ED₅₀ (mg/kg) |
|---|---|
| Bergapten | 01.6 ± 0.003 |
| Oxypeucedanin Hydrate | 126.4 ± 0.011 |
ED₅₀ represents the dose required to produce 50% of the maximum anti-inflammatory effect.
Antioxidant Activities and Protective Effects against Oxidative Stress
The antioxidant properties of furan derivatives are a key aspect of their biological profile, often linked to their anti-inflammatory capabilities. nih.gov The furan ring can participate in electron transfer and hydrogen atom transfer, enabling it to effectively neutralize free radicals. researchgate.net The presence of specific substituent groups, such as hydroxyl (-OH) groups, can significantly enhance this activity. researchgate.net
For example, 2-(p-hydroxy phenyl styryl)-furan shows good antioxidant properties, which is attributed to its O-H bond dissociation energy (BDE) being comparable to that of vitamin E. researchgate.net The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (1,1-diphenyl-2-picryhydrazyl) radical scavenging assay. researchgate.netnih.gov Studies have shown that furan derivatives can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. nih.govnih.gov For instance, 5-hydroxymethylfurfural (B1680220) (5-HMF) has been shown to inhibit hemolysis induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in a dose-dependent manner by reducing reactive oxygen species (ROS) and increasing the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov
Table 2: Antioxidant Activity of Select Furan Derivatives
| Compound | Assay | IC₅₀ |
|---|---|---|
| 2-(p-hydroxy phenyl styryl)-furan | DPPH Radical Scavenging | ~40 µM |
| Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DPPH Radical Scavenging | 0.6 mg/ml |
IC₅₀ is the concentration of an antioxidant required to decrease the initial DPPH concentration by 50%.
Molecular Mechanisms of Biological Action
The diverse biological effects of furan derivatives are underpinned by their interaction with specific molecular targets, including enzymes and cellular signaling pathways.
A significant mechanism of action for certain furan derivatives is the activation of Hypoxia-Inducible Factor (HIF), a key regulator of cellular responses to low oxygen. This compound has been specifically studied for its role in this pathway. nih.gov It is synthesized by the carboxylation of the corresponding furan precursor. nih.gov This compound and its thiophene-based analogues have been shown to activate HIF by inhibiting the Factor Inhibiting HIF (FIH), an enzyme that hydroxylates the HIF-α subunit, thereby preventing its transcriptional activity. nih.gov Docking simulations predict that the carboxylic acid moiety of these compounds binds within the active center of FIH, contributing to the inhibition. nih.gov
Furan derivatives have been identified as inhibitors of various enzymes, which is a cornerstone of their therapeutic potential.
VEGFR-2 Inhibition: Certain furan and furopyrimidine derivatives have been synthesized and evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. Some of these compounds displayed potent inhibition, with IC₅₀ values in the nanomolar range, comparable to the established inhibitor sorafenib. acs.org
DGAT-1 Inhibition: Carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide, which contains a furan-like oxazole (B20620) ring, have been identified as potent inhibitors of Diacylglycerol Acyltransferase-1 (DGAT-1). nih.gov DGAT-1 is a critical enzyme in triglyceride synthesis, making it a target for treating obesity and diabetes. One such derivative demonstrated an IC₅₀ of 57 nM in a DGAT-1 enzyme assay. nih.gov
Table 3: Enzyme Inhibitory Activity of Select Furan and Oxazole Derivatives
| Compound Class | Target Enzyme | Example Compound | IC₅₀ (nM) |
|---|---|---|---|
| Furan derivatives | VEGFR-2 | Compound 7b | 42.5 |
| Furo[2,3-d]pyrimidines | VEGFR-2 | Compound 4c | 57.1 |
| Oxazole-4-carboxamides | DGAT-1 | Compound 29 | 57 |
IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Pharmacokinetic and Pharmacodynamic Considerations of Derivatives
The development of furan derivatives as therapeutic agents requires careful consideration of their pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. Studies on orally active DGAT-1 inhibitors have provided insights into these aspects. nih.gov
For example, a potent oxazole carboxylic acid derivative (compound 29) was found to be orally efficacious in animal models. It demonstrated dose-dependent inhibition of weight gain in diet-induced obese rats over a 21-day study. nih.gov Furthermore, this compound showed positive pharmacodynamic effects by improving glucose tolerance in an oral glucose tolerance test (OGTT). nih.gov These findings highlight that with appropriate structural modifications, furan-like derivatives can achieve favorable pharmacokinetic properties for oral administration and exert desired therapeutic effects in vivo.
Natural Occurrence and Biosynthesis
Fungal Production and Isolation
Certain fungi are known to produce a range of furan (B31954) compounds. Research has demonstrated that the fungus Curvularia lunata, a pathogen causing maize leaf spot, is involved in the biosynthesis of furan derivatives. mdpi.com While the direct synthesis of 5-methylfuran-2-carboxylic acid is not explicitly detailed, the production of structurally related furan compounds, such as methyl-(5-hydroxymethyl) furan-2-carboxylate (B1237412) (M5HF2C), has been established. mdpi.com The biosynthesis of M5HF2C in C. lunata begins with furfural (B47365), which is then converted to furoic acid. mdpi.com This suggests that fungal metabolic pathways can produce the core furan-2-carboxylic acid structure. Further investigation into the specific methylation of this core structure by fungal enzymes is warranted.
Bacterial Synthesis and Secretion
Bacteria, particularly those of the genus Streptomyces, are prolific producers of secondary metabolites, including various signaling molecules that regulate antibiotic production. Among these are 2-alkyl-4-hydroxymethylfuran-3-carboxylic acids (AHFCAs), which share a furan carboxylic acid core. nih.gov While not identical to this compound, the discovery of these compounds in Streptomyces coelicolor indicates that bacteria possess the enzymatic machinery to synthesize furan-based carboxylic acids. nih.gov The biosynthesis of these molecules suggests that related compounds, such as this compound, could also be produced by other Streptomyces species or other bacteria like Saccharopolyspora erythraea and S. griseoflavus, which are known for their complex secondary metabolism. nih.govresearchgate.net
Detection in Biological Fluids and Tissues
This compound has been identified as a metabolite in both humans and rats. nih.gov It has been detected in human urine, indicating it is a product of metabolic processes within the body or the metabolism of dietary precursors. nih.govmedicaljournalssweden.sehmdb.ca The presence of this compound as a rat metabolite further supports its role in mammalian metabolic pathways. nih.govnih.gov Its detection is often associated with the metabolism of furan and its derivatives, which can be ingested from various food sources.
Formation Pathways in Thermally Processed Food Systems
The heating of food can lead to the formation of a wide array of compounds, including furans. This compound is among the furan derivatives that can be formed during thermal processing. researchgate.netnih.gov
One of the primary pathways for the formation of furan and its derivatives in food is through the thermal decarboxylation of furoic acids. researchgate.netresearchgate.net Specifically, the decarboxylation of 2-furoic acid can lead to the formation of furan. researchgate.netresearchgate.net It is plausible that this compound, under sufficient heat, could undergo a similar decarboxylation reaction to yield 2-methylfuran (B129897). The stability of the furan ring and the carboxylic acid group is temperature-dependent, with decarboxylation being favored at higher temperatures typical of baking and roasting. researchgate.net
The formation of this compound in foods is linked to the presence of specific precursors that are transformed during heating. Ascorbic acid (Vitamin C) and certain sugars are key precursors to many furan compounds. nih.govscispace.com During thermal processing, these precursors degrade and rearrange to form various furan derivatives. For instance, the degradation of ascorbic acid can lead to the formation of 2-furoic acid, a direct structural analog. nih.gov The introduction of a methyl group could arise from the degradation of other food components, such as amino acids or lipids, which can generate methyl-containing reactive intermediates. The kinetics of these transformations are complex and depend on factors such as temperature, time, pH, and the presence of other reactive species in the food matrix. scispace.compan.olsztyn.pl
Interactive Data Table: Detected Occurrences of Furan Derivatives
| Compound | Organism/Source | Finding |
| Methyl-(5-hydroxymethyl) furan-2-carboxylate | Curvularia lunata | Biosynthesized from furfural via furoic acid. mdpi.com |
| 2-Alkyl-4-hydroxymethylfuran-3-carboxylic acids | Streptomyces coelicolor | Produced as signaling molecules. nih.gov |
| This compound | Human | Detected as a urinary metabolite. nih.gov |
| This compound | Rat | Identified as a metabolite. nih.gov |
| Furan | Thermally Processed Foods | Formed via decarboxylation of 2-furoic acid. researchgate.netresearchgate.net |
| 2-Furoic acid | Thermally Processed Foods | Formed from the degradation of ascorbic acid. nih.gov |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations are fundamental in predicting the geometry, spectroscopic characteristics, and electronic nature of 5-Methylfuran-2-carboxylic acid.
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. This is crucial for understanding the molecule's stability and reactivity. The most common methods for this are Density Functional Theory (DFT) and Hartree-Fock (HF) theory. inpressco.comwisc.edu
DFT methods, particularly those using hybrid functionals like B3LYP, are widely employed for their balance of accuracy and computational cost. inpressco.com For instance, studies on furan (B31954) and its derivatives have utilized the B3LYP method with basis sets like 6-311++G(d,p) to achieve optimized geometries that are in good agreement with experimental data. researchgate.netresearchgate.netnih.gov The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. spectroscopyonline.com For related molecules like 2-furoic acid, DFT calculations have been used to explore different conformations, such as the cis and trans arrangements of the carboxylic acid group relative to the furan ring. mdpi.com
The Hartree-Fock method is another foundational ab initio approach, though it does not account for electron correlation to the same extent as DFT. nih.govrsc.org Geometry optimization at the HF level can still provide valuable structural information. researchgate.net The choice of basis set, such as the Pople-style 6-31G or larger sets, is critical for the accuracy of both DFT and HF calculations. researchgate.net
| Parameter | Bond/Angle | Calculated Value (Å/°) |
|---|---|---|
| Bond Lengths (Å) | C2-C3 | 1.374 |
| C3-C4 | 1.431 | |
| C4-C5 | 1.363 | |
| O1-C2 | 1.361 | |
| O1-C5 | 1.370 | |
| Bond Angles (°) | O1-C2-C3 | 110.7 |
| C2-C3-C4 | 106.6 | |
| C3-C4-C5 | 106.7 | |
| C4-C5-O1 | 110.7 |
Data derived from DFT calculations on the related compound 2-furoic acid. The presence of a methyl group at the C5 position in this compound would slightly alter these values.
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. DFT methods can accurately forecast vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts.
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the optimized molecular structure. These calculated frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net For example, studies on the related molecule 2-acetyl-5-methylfuran (B71968) have shown a strong correlation between the experimental FT-IR spectrum and the theoretical spectrum calculated using the B3LYP/6-311++G(d,p) level of theory. researchgate.net The characteristic broad peak for the O-H stretch of the carboxylic acid group, typically seen in experimental spectra of dimers due to hydrogen bonding, is a key feature that can be computationally modeled. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts (¹H and ¹³C) within the DFT framework. researchgate.netnih.gov Calculations on furan derivatives have demonstrated that the predicted chemical shifts are highly sensitive to the molecular geometry and the electronic environment of the nuclei. nih.gov For instance, in a study of diastereomeric furanones, comparison of experimental NMR shifts with those computed by DFT was crucial for assigning the correct relative configurations. nih.gov
The following table presents theoretically predicted ¹H and ¹³C NMR chemical shifts for 2-acetyl-5-methylfuran, a structurally similar compound, which can serve as an estimate for this compound.
| Nucleus | Position | Theoretical Chemical Shift (ppm) |
|---|---|---|
| ¹H | H3 | 7.15 |
| H4 | 6.25 | |
| CH₃ (acetyl) | 2.40 | |
| ¹³C | C2 (acetyl) | 187.0 |
| C5 | 160.0 | |
| C2 | 152.0 | |
| C3 | 120.0 | |
| C4 | 110.0 |
Data derived from DFT calculations on the related compound 2-acetyl-5-methylfuran. researchgate.net The substitution of the acetyl group with a carboxylic acid would influence the chemical shifts, particularly for C2 and the adjacent ring atoms.
Understanding the distribution of electrons within a molecule is key to explaining its reactivity, polarity, and intermolecular interactions. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges from the molecular wavefunction. wikipedia.org
Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule. While widely used, Mulliken charges can be sensitive to the choice of basis set. wikipedia.org
Natural Bond Orbital (NBO) Analysis: The NBO method provides a more chemically intuitive picture by localizing orbitals into bonding, lone pair, and anti-bonding orbitals. wisc.edumpg.dewisc.edu It calculates natural atomic charges that are generally less dependent on the basis set. researchgate.net NBO analysis also allows for the study of charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy E(2). aimspress.com These interactions are crucial for understanding hyperconjugation and resonance effects within the molecule. For 2-furoic acid, NBO analysis has been used to investigate the electronic structure and bonding characteristics. researchgate.net
A computational study on the oligomerization of 5-(hydroxymethyl)furfural (HMF) under basic conditions employed Natural Population Analysis to understand reactivity. The analysis revealed that acetal (B89532) protection of HMF altered the charge on the furan ring carbons, thereby inhibiting reactions with hydroxide (B78521) ions. nist.gov This highlights how electronic structure analysis can explain and predict chemical behavior.
Reaction Mechanism Modeling and Kinetic Studies
Computational chemistry is a vital tool for elucidating the step-by-step pathways of chemical reactions and for studying their kinetics. DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates.
For example, the oxidation of furanic compounds has been a subject of significant theoretical investigation. Studies on the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) have identified 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) as a key intermediate. rsc.orgresearchgate.net DFT calculations have been used to explore the reaction pathways, showing that the oxidation can proceed via either the aldehyde group or the hydroxymethyl group first. researchgate.net The energy barriers for each step can be calculated, revealing the most favorable reaction pathway. For instance, in the electro-oxidation of HMF on a cobalt catalyst, DFT simulations showed that the rate-determining step is the dehydrogenation of HMF to form the HMFCA intermediate. rsc.org
Similarly, the low-temperature oxidation mechanism of 2-methylfuran (B129897) has been explored using DFT and kinetic simulations. rsc.org These studies identify the initial radical formation, subsequent reactions with oxygen, and the evolution of stable products, providing a comprehensive understanding of the combustion chemistry of furan-based biofuels. rsc.org The condensation reaction of furfural (B47365) and 5-methyl-2-furfural with phenylalanine to form a Schiff base has also been proposed as a mechanism affecting the formation of other compounds in food chemistry models. mdpi.com
These studies on related furan derivatives provide a framework for understanding the potential reaction mechanisms of this compound, such as its esterification or further oxidation.
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. These methods are central to drug discovery and materials science.
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a target protein. jbcpm.com Docking algorithms sample a large number of possible conformations and positions of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity (e.g., in kcal/mol). Numerous studies have successfully used docking to investigate furan derivatives as potential inhibitors for various enzymes. For instance, furan-2-carboxamide derivatives have been docked into the LasR receptor of P. aeruginosa to explore their potential as antibiofilm agents. rsc.org Similarly, derivatives of benzo[b]furan and indole-2-carboxylic acid have been studied as potential anticancer and antimicrobial agents through molecular docking simulations against targets like EGFR tyrosine kinase. researchgate.netijcce.ac.ir
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. wisc.edu By solving Newton's equations of motion for the atoms in the system, MD simulations provide detailed information on the stability of the binding pose, the flexibility of the protein and ligand, and the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex. These simulations are crucial for validating docking results and understanding the molecular basis of ligand recognition and binding.
While specific docking or MD studies featuring this compound were not identified in the search results, the extensive research on similar furan-based structures suggests its potential as a scaffold for designing ligands for various biological targets. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jppres.comresearchgate.net QSAR models are developed by calculating molecular descriptors (physicochemical properties, electronic properties, steric properties, etc.) for a set of compounds with known activities and then using statistical methods, like multiple linear regression (MLR), to build a predictive equation. nih.govnih.gov
QSAR studies have been applied to various classes of furan derivatives to understand the structural requirements for their biological activities. For example, a QSAR investigation on a series of furan-3-carboxamides was conducted to correlate their physicochemical parameters with their antimicrobial activity. nih.gov Such models can identify which molecular properties are most influential for the observed activity. For instance, a QSAR model for curcumin (B1669340) derivatives' antimicrobial activity against Staphylococcus aureus found that the energy of the highest occupied molecular orbital (E-HOMO) was a key descriptor. jppres.com
These models are valuable tools in drug discovery, as they allow for the prediction of the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and prioritizing synthetic efforts. jppres.comnih.gov Although no specific QSAR study that includes this compound was found, the methodologies applied to other furan derivatives demonstrate the potential for using QSAR to explore its biological activities. nih.gov
Industrial and Environmental Research Implications
Role as a Key Intermediate in Bio-Refineries
5-Methylfuran-2-carboxylic acid is a crucial link in the value chain of a biorefinery, which aims to convert biomass into a spectrum of marketable products. It is primarily derived from 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical obtained from the dehydration of C6 sugars like fructose (B13574) and glucose, which are abundant in lignocellulosic biomass. researchgate.netresearchgate.net The strategic position of MFA stems from its furan (B31954) ring and carboxylic acid functionality, which allow for a variety of chemical transformations.
The production of MFA from HMF typically involves the selective hydrogenolysis of the hydroxymethyl group. researchgate.net This process highlights the modularity of biorefineries, where platform molecules like HMF can be channeled into different processing streams to generate a portfolio of valuable chemicals. researchgate.netrsc.org The conversion of HMF to MFA is a critical step that adds to the diversity of furanic compounds available from renewable resources.
Table 1: Conversion Pathways to Furan Derivatives in a Biorefinery Context
| Precursor Molecule | Target Molecule | Key Transformation | Significance |
| 5-Hydroxymethylfurfural (HMF) | This compound (MFA) | Selective Hydrogenolysis | Diversifies the portfolio of furanic acids from biomass. researchgate.net |
| 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | Oxidation | A key monomer for bio-based polymers like PEF. nih.govnih.govrsc.org |
| 5-Hydroxymethylfurfural (HMF) | 2,5-Dimethylfuran (DMF) | Hydrogenation/Hydrogenolysis | A potential biofuel with high energy density. researchgate.net |
| Furfural (B47365) | 2-Methylfuran (B129897) | Selective Hydrogenation | A valuable solvent and fuel additive. mdpi.com |
This table illustrates the central role of furan-based platform chemicals in a biorefinery, showcasing the production of MFA alongside other significant derivatives.
Applications in Specialty Chemical and Materials Science
The unique chemical structure of this compound and its derivatives makes them valuable building blocks for specialty chemicals and advanced materials. The furan ring provides rigidity and specific chemical reactivity, while the carboxylic acid group allows for polymerization and other functionalizations.
Research has demonstrated the potential of furan-based monomers, including derivatives of MFA, in the synthesis of novel polymers. rsc.org For instance, 2,5-furandicarboxylic acid (FDCA), a closely related compound, is a well-established monomer for producing poly(ethylene 2,5-furandicarboxylate) (PEF), a bio-based alternative to petroleum-derived poly(ethylene terephthalate) (PET). nih.govrsc.orgnih.gov The incorporation of the furan moiety can impart unique properties to polymers, such as improved barrier properties and thermal stability.
Furthermore, derivatives of HMF, the precursor to MFA, are utilized in the synthesis of a range of functional polymers. researchgate.net These include polyesters, polyamides, and polyurethanes, where the furan ring contributes to the polymer backbone, influencing its physical and chemical characteristics. rsc.orgnih.gov The ability to tune the properties of these materials by modifying the furanic monomer opens up possibilities for creating high-performance, sustainable plastics and resins.
Sustainable Production Methodologies and Environmental Impact Assessment
A significant focus of research into this compound is the development of sustainable and efficient production methods. The goal is to create processes that are environmentally benign, utilize renewable resources, and are economically viable.
One promising route is the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) using heterogeneous catalysts. researchgate.net Studies have shown that palladium on carbon (Pd/C) catalysts can effectively facilitate this conversion at ambient temperatures, offering a greener alternative to traditional synthesis routes that may require harsh conditions. researchgate.net
Another area of intense research is the direct catalytic conversion of HMF to its various derivatives. This includes the development of novel catalytic systems, such as ruthenium clusters embedded in nickel hydroxide (B78521), for the efficient oxidation of HMF to FDCA, a process that shares intermediates and principles with MFA production. nih.gov Metal-free catalytic systems are also being explored to avoid the use of expensive and potentially toxic heavy metals. nih.gov For instance, a system using sodium tert-butoxide (NaOtBu) in dimethylformamide (DMF) with an oxygen balloon has been shown to effectively convert HMF to FDCA. nih.gov
Biocatalytic methods, employing either isolated enzymes or whole-cell systems, represent a particularly green approach. nih.govresearchgate.net These methods operate under mild conditions and can exhibit high selectivity, reducing the formation of byproducts. nih.govresearchgate.net
Table 2: Overview of Sustainable Production Methods for Furan Carboxylic Acids
| Catalytic System | Precursor | Product | Key Findings |
| Pd/C | 5-Hydroxymethyl-2-furancarboxylic acid | 5-Methyl-2-furancarboxylic acid | Efficient conversion at ambient temperature. researchgate.net |
| Ru cluster-embedded Ni(OH)2 | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | High conversion and selectivity. nih.gov |
| NaOtBu/DMF with O2 | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | An effective metal-free catalytic system. nih.gov |
| Recombinant E. coli cells | Furfural and HMF | 2-Furoic acid and HMFCA | High yields (95-98%) via biocatalysis. researchgate.net |
This table summarizes various sustainable catalytic approaches for the production of furan carboxylic acids, highlighting the diversity of research in this area.
Potential as Fuel Additives
The conversion of biomass into liquid fuels is a cornerstone of the biorefinery concept. Furan derivatives, including 2-methylfuran, have been identified as promising fuel additives or even standalone fuels due to their high octane (B31449) numbers and energy densities. mdpi.com While direct research on this compound as a fuel additive is less common, its precursor and related furanic compounds are actively being investigated.
2-Methylfuran, for example, which can be produced from hemicellulose via furfural, exhibits properties that make it a superior biofuel alternative to ethanol. mdpi.com The research into the synthesis of liquid fuel precursors from 2-methylfuran and other biomass-derived carbonyl compounds is an active area. mdpi.com The potential exists to convert MFA or its derivatives into fuel-like molecules through decarboxylation and hydrodeoxygenation processes, which would remove the oxygen-containing functional groups to yield hydrocarbons. This would align with the broader goal of producing drop-in biofuels that are compatible with existing infrastructure.
Future Research Directions and Outstanding Challenges
Development of Highly Efficient and Selective Synthetic Routes
The sustainable and efficient synthesis of 5-MFCA remains a primary challenge for its widespread application. Current synthetic processes are often not environmentally friendly or cost-effective. researchgate.net A significant advancement has been the development of a novel route for the sustainable synthesis of 5-MFCA from the bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) through direct cleavage of the C–OH bond. rsc.org This process, utilizing palladium on carbon (Pd/C) catalysts, achieves a high yield of 94.5% at ambient temperature and pressure, highlighting a green and efficient strategy for 5-MFCA production. rsc.org
However, challenges remain in achieving high selectivity and efficiency. For instance, in the synthesis of related furan (B31954) derivatives like 5-methylfurfural (B50972) (MF), a precursor for some furan-based compounds, the choice of catalyst and reaction conditions is crucial. While catalysts like CuCl2 have shown high conversion rates of L-rhamnose to MF, the process requires optimization to minimize byproducts and the use of potentially harmful solvents. mdpi.com
Future research should focus on:
Novel Catalytic Systems: Exploring non-precious metal catalysts and biocatalysts to improve cost-effectiveness and reduce environmental impact. nih.govresearchgate.net The use of whole-cell biocatalysts, for example, has shown promise in the selective oxidation of furan aldehydes to their corresponding carboxylic acids with high yields. researchgate.net
Reaction Condition Optimization: Investigating milder reaction conditions, such as lower temperatures and pressures, to enhance energy efficiency and process safety. rsc.org
Feedstock Diversification: Developing synthetic pathways from a wider range of biomass-derived feedstocks to improve the economic viability and sustainability of 5-MFCA production. rsc.orgmdpi.com
Exploration of Novel Biological Activities and Therapeutic Targets
Furan derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. derpharmachemica.comnih.govresearchgate.net This suggests that 5-MFCA and its derivatives could be valuable lead compounds in drug discovery.
Recent studies have highlighted the potential of furan-based compounds as:
Anticancer Agents: Some furan derivatives have shown potent cytotoxic activities against various human cancer cell lines, with some acting as microtubule inhibitors. nih.govmdpi.com For example, novel furan-diketopiperazine-type derivatives have exhibited nanomolar-level cytotoxicity. nih.gov
Anti-inflammatory Agents: Certain furan derivatives have been found to suppress pro-inflammatory mediators, indicating their potential in treating inflammatory conditions. derpharmachemica.com
Antimicrobial Agents: The furan nucleus is a common structural motif in compounds with antibacterial and antifungal properties. nih.govorientjchem.org
However, the therapeutic potential of many furan derivatives, including 5-MFCA, is not fully understood due to a lack of comprehensive studies on their mechanisms of action and effects on human health. nih.gov
Future research should aim to:
Systematic Screening: Conduct high-throughput screening of 5-MFCA and its synthesized derivatives against a wide range of biological targets.
Mechanism of Action Studies: Elucidate the molecular mechanisms underlying the observed biological activities to identify specific therapeutic targets. mdpi.com
Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of 5-MFCA to optimize its potency and selectivity for desired biological targets. nih.gov
Advanced Analytical Methods for Trace Analysis in Complex Matrices
The detection and quantification of furanic compounds, including 5-MFCA, in complex matrices such as food, environmental samples, and biological fluids present a significant analytical challenge. researchgate.netnih.gov Furan and its derivatives can form during the thermal processing of food and are considered potential carcinogens. nih.gov
Current analytical methods often rely on high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.govtjh2b.com While effective, these methods can be time-consuming and require expensive equipment. researchgate.net Recent developments have focused on greener and more efficient techniques. For example, a novel approach using water extraction followed by HPLC has been developed for the trace analysis of furanic compounds in transformer oils, offering a more practical and environmentally friendly alternative. researchgate.net Another study demonstrated the successful simultaneous analysis of furan and ten of its derivatives in various food commodities using solid-phase microextraction (SPME) coupled with GC-MS/MS, achieving low detection limits. nih.gov
Outstanding challenges and future research directions include:
Development of Rapid and Portable Methods: Creating cost-effective and user-friendly analytical tools for on-site and real-time monitoring of 5-MFCA. A proposed method for furfural (B47365) analysis using a portable UV-spectrometer after simple aqueous extraction shows promise for in-situ measurements. mdpi.com
Improved Sample Preparation Techniques: Optimizing extraction and clean-up procedures to enhance the recovery and accuracy of 5-MFCA analysis in diverse and complex samples. nih.gov
Matrix Effect Mitigation: Developing strategies to minimize the interference from other components in the sample matrix, which can affect the accuracy of quantification. researchgate.net
Comprehensive Environmental Fate and Toxicological Assessments
Understanding the environmental fate and potential toxicity of 5-MFCA is crucial for ensuring its safe and sustainable use. Furan itself is reasonably anticipated to be a human carcinogen based on animal studies. nih.govnih.gov While data on 5-MFCA is limited, the toxicity of related furan compounds necessitates a thorough evaluation.
Studies on 2,5-furandicarboxylic acid (FDCA), a related bio-based chemical, have shown that while it is biodegradable, its intermediate, 5-(hydroxymethyl)furfural (HMF), can have ecotoxicological effects. rsc.org This highlights the importance of assessing the entire life cycle of 5-MFCA, including its degradation products.
Key areas for future research include:
Biodegradation Studies: Investigating the microbial and abiotic degradation pathways of 5-MFCA in different environmental compartments (soil, water, air).
Ecotoxicity Testing: Evaluating the acute and chronic toxicity of 5-MFCA and its degradation products on a range of terrestrial and aquatic organisms.
Human Health Risk Assessment: Conducting comprehensive toxicological studies to determine the potential health risks associated with human exposure to 5-MFCA. nih.gov
Integration of Computational and Experimental Approaches for Rational Design
The integration of computational modeling with experimental studies offers a powerful strategy for the rational design of novel 5-MFCA derivatives with enhanced properties. nih.gov Computational methods can be used to predict the properties and activities of new compounds, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation.
For example, computational studies have been used to understand the conformational preferences of furan-based arylamides, which is crucial for their application as foldamer building blocks. nih.gov Similarly, molecular modeling has been employed in the structure-based design of potent microtubule inhibitors based on furan-diketopiperazine scaffolds. nih.gov
Future research should focus on:
Development of Accurate Predictive Models: Refining computational models to more accurately predict the synthetic accessibility, biological activity, and toxicological profile of 5-MFCA derivatives.
In Silico Screening: Utilizing virtual screening techniques to rapidly identify promising candidates from large virtual libraries of 5-MFCA derivatives for subsequent experimental validation.
Mechanistic Insights: Employing computational methods to gain a deeper understanding of the reaction mechanisms involved in the synthesis of 5-MFCA and the molecular interactions underlying its biological activities. nih.govmdpi.com
By addressing these future research directions and overcoming the outstanding challenges, the scientific community can unlock the full potential of 5-Methylfuran-2-carboxylic acid as a versatile and valuable chemical compound.
Q & A
What are the established synthetic routes for 5-Methylfuran-2-carboxylic acid, and how is its structural purity validated?
Answer:
A common method involves carboxylation of furoic acid derivatives using CO₂ and strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). For example, Fischer and Fišerová (cited in ) demonstrated that carboxylation of methylfuran precursors with CO₂ yields this compound alongside its regioisomer (3-Methylfuran-2-carboxylic acid) in a 35:65 ratio. Structural validation relies on ¹H NMR spectroscopy :
- Key peaks : δH 2.33 (s, CH₃), 6.27–6.28 (m, H-4), 7.10 (d, H-3, J = 3.5 Hz), 12.86 (bs, COOH) .
- Purification : Chromatography or recrystallization is recommended to isolate the target compound from regioisomeric mixtures.
How do reaction conditions modulate regioisomeric selectivity during the synthesis of this compound?
Answer:
Regioisomer distribution is highly sensitive to:
- Base selection : LDA may favor 3-methyl isomer formation, while n-BuLi could alter steric/electronic effects .
- Temperature : Lower temperatures (e.g., −78°C) may suppress side reactions and improve selectivity.
- CO₂ pressure : Higher pressures can enhance carboxylation efficiency but may not directly affect regioselectivity.
Experimental optimization : Systematic screening of bases, solvents (e.g., THF vs. DMF), and kinetic quenching methods is advised to control isomer ratios.
What analytical techniques are critical for distinguishing this compound from its structural analogs?
Answer:
- ¹H/¹³C NMR : The methyl group at C5 (δH 2.33) and furan ring protons (δH 6.27–7.10) provide distinct splitting patterns .
- Mass spectrometry (HRMS) : Exact mass (m/z 126.11 for C₆H₆O₃⁺) confirms molecular formula .
- IR spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) are diagnostic.
Advanced tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures.
How does this compound interact with biological systems, and what mechanistic hypotheses exist?
Answer:
Epidemiological studies associate urinary this compound with reduced lung cancer risk, potentially linked to dietary soy intake (rich in isoflavones) . Proposed mechanisms include:
- Antioxidant activity : Scavenging reactive oxygen species (ROS) via its conjugated furan-carboxylic acid system.
- Anti-inflammatory effects : Modulation of NF-κB or COX-2 pathways.
Experimental validation : - Perform in vitro assays (e.g., ROS inhibition in A549 lung cells).
- Conduct metabolomic profiling to track metabolite-enzyme interactions.
How can researchers resolve contradictions in reported regioisomer ratios during carboxylation reactions?
Answer:
Discrepancies (e.g., 35:65 vs. other ratios ) arise from:
- Substrate purity : Trace impurities in starting materials can alter reaction pathways.
- Kinetic vs. thermodynamic control : Longer reaction times may favor thermodynamically stable isomers.
Strategies : - Use high-purity furoic acid derivatives and anhydrous conditions.
- Monitor reaction progress via TLC/GC-MS to identify optimal quenching times.
- Compare results across multiple batches and replicate literature protocols rigorously.
What are the stability considerations for this compound under storage and experimental conditions?
Answer:
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
- pH sensitivity : The carboxylic acid group may undergo decarboxylation at high temperatures (>100°C) or extreme pH.
- Light exposure : Protect from UV light to avoid furan ring degradation.
Stability testing : Conduct accelerated aging studies (40°C/75% RH) and monitor via HPLC .
What computational tools support the rational design of this compound derivatives with enhanced bioactivity?
Answer:
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO) to guide substituent placement.
- Molecular docking : Screen against targets like EGFR or Keap1-Nrf2 to prioritize derivatives.
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity.
Validation : Synthesize top candidates and test in bioassays for iterative optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
